(E)-1-Chloro-2,3,3,3-tetrafluoropropene
Description
Structure
3D Structure
Properties
CAS No. |
111512-52-8 |
|---|---|
Molecular Formula |
C3HClF4 |
Molecular Weight |
148.48 g/mol |
IUPAC Name |
(E)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3HClF4/c4-1-2(5)3(6,7)8/h1H/b2-1+ |
InChI Key |
GDPWRLVSJWKGPJ-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(\C(F)(F)F)/F)\Cl |
Canonical SMILES |
C(=C(C(F)(F)F)F)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E 1 Chloro 2,3,3,3 Tetrafluoropropene
Regio- and Stereoselective Synthetic Pathways
Achieving precise control over the placement and geometry of the double bond is critical in the synthesis of (E)-1-Chloro-2,3,3,3-tetrafluoropropene. Research has focused on catalytic strategies, dehydrohalogenation of saturated precursors, and isomerization techniques to maximize the yield of the desired E-isomer.
Catalytic routes are central to the efficient production of hydrofluoroolefins. The formation of this compound often involves gas-phase reactions over heterogeneous catalysts, where the catalyst structure plays a crucial role in determining the product distribution. For instance, the synthesis of related tetrafluoropropenes can be achieved through processes involving zinc/chromia catalysts. google.comgoogle.com These catalysts facilitate fluorination and dehydrohalogenation steps. The reaction mechanism on the surface of such catalysts is believed to involve the adsorption of the reactant molecules, followed by surface-mediated elimination reactions. The specific geometry of the active sites on the catalyst surface influences the stereochemical outcome, favoring the formation of the more thermodynamically stable E-isomer in many cases.
A primary and effective route for producing fluorinated alkenes is the dehydrohalogenation of polyhalogenated propane (B168953) precursors. wikipedia.org This process involves the elimination of a hydrogen halide (such as HCl or HF) from the saturated molecule to form a double bond.
The gas-phase dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) is a notable pathway for synthesizing 2,3,3,3-tetrafluoropropene (B1223342), an isomer of the target compound. researchgate.net Similar dehydrohalogenation principles apply to the synthesis of this compound from appropriate precursors. Another relevant precursor is 1-chloro-2,2,3,3-tetrafluoropropane (HCFC-244ca), which can undergo a dehydrofluorination reaction. This reaction can be carried out using a potassium hydroxide (B78521) aqueous solution at approximately 50°C. google.com The choice of base and reaction conditions is critical for controlling the regioselectivity of the elimination and maximizing the yield of the desired olefin.
| Precursor | Reagent/Catalyst | Product(s) | Key Observation |
| 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) | KF and CsF modified MgO catalysts | 2,3,3,3-tetrafluoropropene | High dehydrochlorination selectivity (>97%) was achieved. researchgate.net |
| 1-chloro-2,2,3,3-tetrafluoropropane (HCFC-244ca) | Potassium hydroxide (KOH) aqueous solution | 1-chloro-2,3,3-trifluoropropene isomers | Dehydrofluorination reaction. google.com |
This table presents data on dehydrohalogenation reactions for producing related fluoropropenes, illustrating the precursor types and reaction conditions.
Novel Reagents, Catalysts, and Optimized Reaction Conditions
Innovation in catalyst and reagent development is driving significant improvements in the synthesis of fluorinated olefins. The focus is on creating more active, selective, and stable systems that can operate under optimized conditions.
Fluorinated metal oxides and metal fluorides are a prominent class of catalysts in hydrofluorocarbon chemistry. caltech.edualfa-chemistry.com The process of fluorinating a metal oxide, such as chromia (Cr₂O₃) or alumina, can drastically alter its catalytic properties, often enhancing its activity and selectivity for dehydrohalogenation reactions. caltech.edursc.org For example, fluorinated chromia catalysts are used for the synthesis of 2-chloro-3,3,3-trifluoropropene, a key intermediate for some tetrafluoropropenes. researchgate.net The surface of these catalysts often contains highly active chromium oxyfluoride species. researchgate.net
Alkali metal fluorides, such as potassium fluoride (B91410) (KF) and cesium fluoride (CsF), when used to modify metal oxides like magnesium oxide (MgO), have shown high selectivity in the dehydrochlorination of HCFC-244bb. researchgate.net These modified catalysts can suppress the undesired dehydrofluorination side reaction, leading to a purer product stream. researchgate.net The introduction of alkali metal fluorides helps to reduce the surface acidity of the catalyst, which is beneficial for the dehydrochlorination process. researchgate.net
| Catalyst System | Precursor | Target Reaction | Key Finding |
| Fluorinated Chromia (Cr₂O₃) | 1,1,2,3-tetrachloropropene | Fluorination | Highly selective for producing 2-chloro-3,3,3-trifluoropropene. researchgate.net |
| KF or CsF modified MgO | 1,1,1,2-tetrafluoro-2-chloropropane | Dehydrochlorination | High selectivity (>97%) by inhibiting the dehydrofluorination process. researchgate.net |
| AlF₃, fluorinated Al₂O₃ | 1,2,3,3,3-pentafluoropropene | Fluorination | Effective for producing 1,1,1,2,3,3-hexafluoropropane. justia.com |
This table summarizes the application of fluorinated metal oxide and metal fluoride catalysts in relevant fluorocarbon transformations.
Base-promoted elimination reactions are a fundamental method for synthesizing alkenes from alkyl halides. wikipedia.org In the context of producing this compound, strong bases are used to facilitate the dehydrohalogenation of a suitable polyhalogenated propane precursor. wikipedia.orgyoutube.com The reaction typically follows an E2 (elimination, bimolecular) mechanism, where the stereochemical outcome can be influenced by the nature of the base.
Commonly used bases include alkali metal hydroxides like potassium hydroxide (KOH) and sodium hydroxide (NaOH), often in an aqueous or alcoholic solution. wikipedia.orggoogle.com The choice of a strong, non-hindered base generally favors the formation of the more substituted and thermodynamically stable alkene (Zaitsev's rule). For fluorinated compounds, the regiochemical and stereochemical outcomes can be complex. The use of bulky bases, such as potassium tert-butoxide, can sometimes be employed to favor the formation of the less substituted alkene (Hofmann product), although this is less relevant for precursors leading to a single olefin product. The optimization of reaction conditions, including temperature, solvent, and base concentration, is crucial for maximizing the yield and selectivity towards the desired (E)-isomer.
Green Chemistry Principles in this compound Synthesis
Sustainable methodologies for the synthesis of fluorinated propenes focus on improving reaction selectivity, reducing energy consumption, and utilizing catalysts that are both highly active and environmentally benign. The goal is to move away from traditional stoichiometric reactions that generate large amounts of waste towards more elegant, catalytic pathways that maximize the incorporation of reactant atoms into the final product.
Atom Economy and Sustainable Process Development
Atom economy is a fundamental pillar of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. justia.comwordpress.com An ideal reaction would have a 100% atom economy, meaning all the atoms from the reactants are found in the final product, with no atoms wasted as byproducts. libretexts.org This metric provides a clear and quantitative way to assess the sustainability of a synthetic route at the molecular level. jocpr.com
For the synthesis of this compound (also known as HCFO-1224yd), a common and illustrative synthetic pathway is the dehydrochlorination of 1,1,1,2-tetrafluoro-2,3-dichloropropane (HCFC-244bb). This elimination reaction is a representative method for creating the carbon-carbon double bond in the target molecule.
The balanced chemical equation for this reaction is:
CF₃CFClCH₂Cl → CF₃CF=CHCl + HCl
To evaluate the atom economy of this process, the molecular weights of the reactant and the desired product are considered.
The calculation for the theoretical atom economy is as follows:
Percent Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100%
Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound
| Compound Name | Chemical Formula | Role | Molecular Weight ( g/mol ) |
| 1,1,1,2-Tetrafluoro-2,3-dichloropropane | CF₃CFClCH₂Cl | Reactant | 184.95 |
| This compound | CF₃CF=CHCl | Product | 148.48 |
| Hydrogen Chloride | HCl | Byproduct | 36.46 |
| Atom Economy (%) | 80.28% |
Note: The atom economy is calculated as (148.48 / 184.95) * 100%.
Sustainable process development for the synthesis of this compound extends beyond atom economy to include several other critical factors. The dehydrochlorination reaction is typically performed in the vapor phase at elevated temperatures over a catalyst. The choice of catalyst is crucial for several reasons:
Reactivity and Mechanistic Investigations of E 1 Chloro 2,3,3,3 Tetrafluoropropene
Electrophilic and Nucleophilic Addition Reactions
The electronic asymmetry of (E)-1-chloro-2,3,3,3-tetrafluoropropene dictates its behavior in addition reactions. The carbon-carbon double bond is electron-deficient due to the strong inductive effect of the trifluoromethyl group and the fluorine atom attached to the double bond. This electronic characteristic makes the molecule particularly susceptible to nucleophilic attack, a chemistry that is complementary to the more common electrophilic additions seen in hydrocarbon alkenes. researchgate.net
Fluorinated alkenes, in general, are prone to nucleophilic attack, and the reactions of nucleophiles with these compounds often lead to unique chemical transformations. researchgate.net The reaction can proceed via either nucleophilic addition or a substitution pathway. rutgers.edu In the case of this compound, the presence of a good leaving group (chloride) on the double bond suggests that addition-elimination (nucleophilic vinylic substitution) is a likely and important reaction pathway.
Stereochemical Outcomes and Regioselectivity Control
The stereochemistry and regioselectivity of addition reactions to this compound are governed by the electronic and steric properties of the molecule and the attacking reagent.
Regioselectivity: In nucleophilic additions to fluoroalkenes, the nucleophile preferentially attacks the carbon atom that can best accommodate the resulting negative charge in the intermediate carbanion. rutgers.edu For this compound, the trifluoromethyl group (CF3) strongly stabilizes an adjacent carbanion through its inductive effect. Therefore, nucleophilic attack is expected to occur at the carbon atom bearing the chlorine atom (C-1), leading to a carbanion at the carbon atom bonded to the trifluoromethyl group (C-2). This regioselectivity is a common feature in the reactions of nucleophiles with polyfluoroalkenes. researchgate.netrutgers.edu
For electrophilic additions, which are less common for highly fluorinated alkenes, the regioselectivity would be dictated by the stability of the resulting carbocation. According to Markovnikov's rule, the electrophile (e.g., H+) would add to the carbon atom that results in the formation of the more stable carbocation. dalalinstitute.comwikipedia.org In this case, addition of an electrophile to the C-1 would generate a carbocation at C-2, which is destabilized by the adjacent electron-withdrawing CF3 group. Conversely, addition to C-2 would place the positive charge on C-1, which might be stabilized to some extent by the chlorine atom through resonance.
Stereochemistry: The stereochemical outcome of an addition reaction depends on the mechanism. dalalinstitute.comnumberanalytics.com For a concerted syn-addition, the two new bonds are formed on the same face of the double bond. masterorganicchemistry.com For a stepwise reaction involving a planar intermediate (like a carbocation or a carbanion that can undergo rapid inversion), a mixture of syn and anti addition products can be expected. dalalinstitute.commasterorganicchemistry.com In the case of nucleophilic addition to a planar alkene, the nucleophile can attack from either face, potentially leading to a racemic mixture if a new chiral center is formed. numberanalytics.com The subsequent steps of the reaction will determine the final stereochemistry of the product.
Reaction Kinetics and Thermodynamic Considerations of Addition Processes
Kinetics: The rate of nucleophilic addition to fluoroalkenes is generally enhanced by the presence of electron-withdrawing groups, which increase the electrophilicity of the double bond. researchgate.net The trifluoromethyl group in this compound is a powerful electron-withdrawing group, which is expected to make the double bond highly reactive towards nucleophiles. The rate of reaction will also depend on the nature of the nucleophile, the solvent, and the reaction temperature.
The kinetics of the reaction between OH radicals and various perfluorinated alkenes have been studied, revealing that the reactivity decreases with an increasing number of fluorine atoms attached to the olefinic system. researchgate.net However, complete fluorination, as in the case of CF2=CFCF3, can lead to an increase in reactivity towards OH radicals. researchgate.net
Carbanion Intermediate Formation and Deuterium (B1214612) Trapping Studies
The mechanism of nucleophilic addition to many fluoroalkenes proceeds through the formation of a carbanion intermediate. siue.eduresearchgate.net This is particularly the case for reactions involving strong nucleophiles. The stability of the carbanion intermediate is a key factor in determining the reaction pathway and regioselectivity. siue.edu
Carbanion Formation: The reaction of a nucleophile with this compound is expected to proceed via the formation of a carbanion intermediate. As discussed under regioselectivity, the nucleophile attacks the C-1 carbon, leading to the formation of a carbanion at the C-2 position, which is stabilized by the adjacent trifluoromethyl group. Halogens can also stabilize carbanions, with the stabilizing effect generally following the order Br > Cl > F. siue.edu
Deuterium Trapping Studies: Deuterium labeling is a powerful technique used to elucidate reaction mechanisms, including the presence of transient intermediates like carbanions. acs.orgchem-station.comresearchgate.net In the context of nucleophilic addition to fluoroalkenes, if a carbanion intermediate is formed, it can be "trapped" by a deuterium source, such as D2O, leading to the incorporation of deuterium into the product.
For the related compound 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), deuterium trapping experiments have provided evidence for the formation of a carbanion intermediate in its reactions with alkoxides and thiolates. researchgate.net The reaction is proposed to proceed through an addition-elimination mechanism with the reversible formation of a carbanion. researchgate.net A similar approach could be used to confirm the formation of a carbanion intermediate in the reactions of this compound. The general scheme for such a study is depicted below:
| Reactant | Reagents | Intermediate | Product |
| (E)-CF3CF=CHCl | 1. Nu- 2. D2O | [CF3-C(Nu)-CH(Cl)]- | CF3-CH(D)-CH(Nu)Cl |
This table represents a hypothetical reaction scheme based on analogous systems.
Radical Initiated Transformations
The carbon-carbon double bond in this compound can also participate in radical reactions. These transformations are typically initiated by radical initiators that generate free radicals, which then add to the double bond.
Polymerization Mechanisms and Oligomerization Pathways
Polymerization: Radical polymerization is a common method for the polymerization of vinyl monomers. wikipedia.org The process involves three main stages: initiation, propagation, and termination. libretexts.org For this compound, radical polymerization would be initiated by a radical species (R•) adding to the double bond. The addition can occur at either of the two carbon atoms of the double bond, leading to two possible radical intermediates. The regioselectivity of this initial addition will be determined by the relative stability of the resulting radicals. The radical formed at the carbon bearing the trifluoromethyl group would be more stable due to the electron-withdrawing nature of the CF3 group.
The propagation step involves the successive addition of monomer units to the growing polymer chain. wikipedia.org Termination of the polymerization can occur through combination or disproportionation of two growing radical chains. libretexts.org The polymerization of fluorinated monomers can be carried out in aqueous emulsion in the presence of a free-radical initiator. google.com
Oligomerization: Oligomerization is a process that produces a mixture of low molecular weight polymers (oligomers). The mechanisms of oligomerization are often similar to those of polymerization, but the conditions are controlled to limit the chain growth. For propylene, oligomers can be synthesized using palladium catalysts. mdpi.com For this compound, controlled radical polymerization techniques could potentially be employed to produce oligomers with specific chain lengths and functionalities.
Radical Chain Reactions Involving Halogen and Fluorine Centers
This compound can undergo radical chain reactions, particularly radical halogenation. wikipedia.org These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org
Initiation: The reaction is typically initiated by the homolytic cleavage of a halogen molecule (e.g., Cl2 or Br2) by heat or UV light to generate halogen radicals. libretexts.orgwikipedia.org
Propagation: In the propagation stage, a halogen radical can add to the double bond of this compound. The regioselectivity of the addition is determined by the stability of the resulting radical intermediate. The halogen radical will add to the carbon atom that leads to the formation of the more stable radical. The trifluoromethyl group will stabilize an adjacent radical, so the halogen is expected to add to the C-1 carbon. The resulting radical can then react with another halogen molecule to form the product and regenerate a halogen radical, which continues the chain.
Alternatively, under certain conditions, abstraction of an atom from the molecule could occur. However, the vinylic C-H bond is relatively strong. The C-Cl and C-F bonds are also strong, but their relative reactivity in radical reactions can vary. Generally, the C-Cl bond is weaker than the C-F bond and more susceptible to homolytic cleavage. The reactivity of halogens in radical reactions varies considerably, with the order being F2 > Cl2 > Br2 > I2. wikipedia.org
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture. libretexts.org
Rearrangement and Isomerization Pathways
Detailed mechanistic studies specifically documenting the rearrangement and isomerization pathways of this compound are not extensively reported in peer-reviewed literature. However, the isomerization of similar fluoroalkenes is a known process, often utilized to isolate a desired geometric isomer. For instance, processes have been developed for the mutual conversion of cis and trans isomers of structurally related fluorine-containing organic compounds, which can be facilitated by catalysts or light. google.com
In a related compound, trans-1,3,3,3-tetrafluoropropene, dissociative photoionization studies have shown that rearrangement pathways involving fluorine and hydrogen migration can occur, particularly at higher internal energies. While these high-energy conditions are not typical for synthetic transformations, they indicate the potential for atomic shifts within the molecular framework of tetrafluoropropenes. The isomerization from the (E) to the (Z) isomer of 1-chloro-2,3,3,3-tetrafluoropropene is a plausible transformation that could occur under thermal or catalytic conditions, though specific catalysts and conditions for this compound are not well-documented.
Role as a Chemical Building Block and Synthon in Organic Synthesis
Hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs) like this compound are recognized as valuable fluorinated building blocks in organic synthesis. synhet.com The presence of a trifluoromethyl group and a reactive double bond makes them useful synthons for the introduction of fluorine into more complex molecules, a strategy widely used in the development of pharmaceuticals and advanced materials.
While the direct use of this compound as a precursor for the formation of pyrrolidines has not been specifically detailed in the available literature, the synthesis of trifluoromethyl-substituted pyrrolidines from similar fluorinated building blocks has been demonstrated. This suggests a potential, though not yet reported, application for this compound. The general strategy would likely involve a reaction sequence where the tetrafluoropropene unit is incorporated into a precursor that can then undergo cyclization to form the pyrrolidine (B122466) ring.
The construction of functional molecules such as enol ethers and vinyl sulfides from fluorinated propenes is an area of active research. The vinyl chloride moiety in this compound makes it a suitable substrate for nucleophilic substitution reactions to form these derivatives.
Research on the closely related compound, 2,3,3,3-tetrafluoropropene (HFO-1234yf), provides significant insight into the potential reactivity of this compound. In these studies, HFO-1234yf reacts with alkoxides and thiolates via a proposed addition-elimination mechanism to yield trifluoromethyl-substituted enol ethers and vinyl sulfides. It is highly probable that this compound undergoes analogous reactions, where a nucleophile attacks the double bond, followed by the elimination of the chloride ion.
The general transformation for the synthesis of vinyl sulfides from vinyl halides is well-established and often employs transition metal catalysis, such as copper or palladium complexes, to facilitate the cross-coupling of the vinyl halide with a thiol. These methods are known for their efficiency and retention of stereochemistry.
Below is a table summarizing the expected products from the reaction of this compound with representative nucleophiles, based on the reactivity of analogous compounds.
| Nucleophile | Reagent Example | Expected Product | Product Type |
| Alkoxide | Sodium methoxide | (E)-1-methoxy-2,3,3,3-tetrafluoropropene | Enol Ether |
| Thiolate | Sodium thiophenoxide | (E)-1-(phenylthio)-2,3,3,3-tetrafluoropropene | Vinyl Sulfide |
These reactions would provide access to a range of functionalized fluorinated molecules that are valuable intermediates in organic synthesis.
Advanced Spectroscopic and Structural Elucidation Studies for Reaction Intermediates and Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry and conformational preferences of fluorinated olefins like (E)-1-Chloro-2,3,3,3-tetrafluoropropene. The presence of both proton (¹H) and fluorine (¹⁹F) nuclei allows for a comprehensive analysis of the molecule's connectivity and spatial arrangement through the interpretation of chemical shifts and spin-spin coupling constants.
The structural characterization of this compound is effectively achieved by combining ¹H and ¹⁹F NMR spectroscopy. The ¹H NMR spectrum provides information on the vinylic proton, while the ¹⁹F NMR spectrum details the electronic environments of the two distinct fluorine groups: the trifluoromethyl (-CF₃) group and the vinylic fluorine atom.
The ¹H NMR spectrum is expected to show a single resonance for the vinylic proton (=CHCl). The chemical shift of this proton is influenced by the electronegative chlorine and the fluorinated groups. Its multiplicity will be a complex pattern, specifically a doublet of quartets, due to coupling with the vinylic fluorine atom (³JHF) and the three fluorine atoms of the trifluoromethyl group (⁴JHF).
The ¹⁹F NMR spectrum is anticipated to display two distinct signals. The trifluoromethyl (-CF₃) group will appear as a doublet due to its coupling to the vinylic fluorine (⁴JFF). The vinylic fluorine atom will appear as a quartet due to coupling to the -CF₃ group (⁴JFF) and will be further split into a doublet by the vinylic proton (³JHF). The (E)-configuration is confirmed by the magnitude of these coupling constants. While specific experimental data for this compound are not widely published, expected values can be inferred from related structures. researchgate.net
Table 1: Predicted ¹H and ¹⁹F NMR Spectral Data for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | =CH Cl | 6.5 - 7.5 | Doublet of Quartets (dq) | ³JHF (vinylic), ⁴JHF (-CF₃) |
| ¹⁹F | -CF ₃ | ~ -65 to -70 | Doublet (d) | ⁴JFF (vinylic F) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Isomer Differentiation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to differentiate between geometric isomers. rsc.org For this compound, these methods can confirm the presence of the carbon-carbon double bond, carbon-fluorine bonds, and the carbon-chlorine bond.
A vapor-phase IR spectrum for this compound is noted in spectral databases. nih.gov The IR spectrum is expected to exhibit strong absorption bands corresponding to the stretching vibrations of the C-F bonds, typically found in the 1100-1350 cm⁻¹ region. The C=C double bond stretching vibration should appear in the 1650-1700 cm⁻¹ range. znaturforsch.com The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region. The vinylic C-H stretching absorption would be observed above 3000 cm⁻¹.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | =C-H | 3050 - 3150 | Medium |
| C=C Stretch | C=C | 1650 - 1700 | Medium-Weak |
| C-F Stretch | -CF₃, =C-F | 1100 - 1350 | Strong |
Mass Spectrometry (MS) for Product Identification and Mechanistic Insights
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. nih.gov For this compound (molar mass: ~148.48 g/mol ), electron ionization mass spectrometry (EI-MS) provides critical data for its identification.
The mass spectrum would prominently feature the molecular ion peak (M⁺). A key diagnostic feature is the presence of an isotopic peak at M+2, which is approximately one-third the intensity of the M⁺ peak. This characteristic 3:1 ratio is definitive for the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
The fragmentation pattern offers insights into the molecule's structure. Common fragmentation pathways for halogenated alkenes include the loss of a halogen atom. Therefore, a significant peak corresponding to the loss of a chlorine radical ([M-Cl]⁺) at m/z ≈ 113 would be expected. Another likely fragmentation is the cleavage of the C-C single bond, leading to the loss of a trifluoromethyl radical (-CF₃), resulting in a fragment ion ([M-CF₃]⁺) at m/z ≈ 79. libretexts.org
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Ion Formula | Description |
|---|---|---|
| 148/150 | [C₃HClF₄]⁺ | Molecular ion (M⁺) with ³⁵Cl/³⁷Cl isotope pattern |
| 113 | [C₃HF₄]⁺ | Fragment from loss of Cl radical |
| 79/81 | [C₂HClF]⁺ | Fragment from loss of CF₃ radical with ³⁵Cl/³⁷Cl pattern |
X-ray Crystallography for Solid-State Structural Characterization of Derivatives
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can unambiguously establish bond lengths, bond angles, and stereochemistry. For a volatile compound like this compound, low-temperature crystallographic techniques would be required.
While there are no published crystal structures specifically for this compound, studies on related fluorinated propenes, such as trans-1,3,3,3-tetrafluoropropene, have been successfully conducted. wikipedia.orgnih.gov Such analyses provide precise geometric parameters and reveal intermolecular interactions, like C-H···F contacts, that govern the crystal packing. wikipedia.org X-ray crystallography is particularly powerful for characterizing solid derivatives of the title compound, which could be synthesized to facilitate structural analysis and confirm the (E)-stereochemistry of the double bond.
Microwave Rotational Spectroscopy for Gas-Phase Molecular Geometry and Intermolecular Interactions
Microwave rotational spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. libretexts.org It is applicable to molecules that possess a permanent dipole moment, a condition which this compound meets due to its asymmetry. tanta.edu.eg By analyzing the absorption of microwave radiation, which induces transitions between rotational energy levels, highly accurate rotational constants can be determined. tanta.edu.eg These constants are inversely related to the molecule's moments of inertia and can be used to calculate bond lengths and bond angles with very high precision.
No specific microwave spectroscopy studies for this compound were identified in the searched literature. However, detailed studies have been performed on the closely related molecule (E)-1,3,3,3-tetrafluoropropene. nsf.gov In that work, researchers determined the rotational constants for multiple isotopologues, allowing for a complete structural determination in the gas phase. A similar study on this compound would yield its precise gas-phase molecular geometry and could also be extended to study its weakly bound complexes with other molecules, providing insight into intermolecular forces.
Theoretical and Computational Chemistry of E 1 Chloro 2,3,3,3 Tetrafluoropropene
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
No specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, for the electronic structure and reactivity of (E)-1-Chloro-2,3,3,3-tetrafluoropropene were found. Such studies would typically provide insights into the molecule's geometry, energy landscapes, and spectroscopic properties.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Information regarding the application of DFT to determine the molecular geometry and energy landscapes of this compound is not available in the reviewed literature.
Ab Initio Methods for Spectroscopic Parameter Prediction and Vibrational Polyads
There are no accessible research findings that use ab initio methods to predict the spectroscopic parameters or analyze the vibrational polyads of this compound.
Reaction Pathway Modeling and Transition State Characterization
No publications were identified that model the reaction pathways or characterize the transition states for chemical reactions involving this compound.
Molecular Dynamics Simulations for Intermolecular Interactions
Some research has been conducted on the vapor-liquid equilibrium properties of this compound using molecular simulation. A study by Gabriele Raabe presented purely predictive data for this compound, indicating the use of molecular dynamics to understand its phase behavior. However, specific data tables on intermolecular interaction energies or radial distribution functions from this or other studies are not provided in the accessible literature. These simulations are part of a larger effort to develop force fields for the systematic study of hydrofluoroolefins and hydrochlorofluoroolefins.
Prediction of Stereoselectivity and Regioselectivity in Chemical Transformations
There is no available research that computationally predicts the stereoselectivity or regioselectivity of chemical transformations involving this compound.
Environmental Chemistry and Atmospheric Fate of E 1 Chloro 2,3,3,3 Tetrafluoropropene
Atmospheric Degradation Mechanisms and Pathways
The atmospheric degradation of (E)-1-Chloro-2,3,3,3-tetrafluoropropene, like other hydrochlorofluoroolefins (HCFOs), is primarily driven by its reaction with hydroxyl (OH) radicals in the troposphere. The presence of a carbon-carbon double bond in its molecular structure makes it susceptible to rapid oxidation, leading to a short atmospheric lifetime.
Photochemical Oxidation Reactions with Hydroxyl (OH) Radicals
The principal removal mechanism for this compound from the atmosphere is its gas-phase reaction with photochemically-produced hydroxyl radicals. ost.chfluorocarbons.orgfluorocarbons.org The OH radical adds across the double bond, initiating a sequence of oxidation reactions. umweltbundesamt.de This high reactivity is the determining factor for the compound's short atmospheric lifetime, which has been estimated to be between 8.9 and 10 days. researchgate.netnoaa.gov This rapid removal from the troposphere significantly limits its potential to reach the stratosphere.
Formation and Fate of Atmospheric Degradation Products (e.g., Trifluoroacetic Acid (TFA))
The atmospheric oxidation of this compound leads to the formation of several degradation products. The degradation pathway initiated by OH radical addition ultimately breaks down the molecule. Due to the presence of the trifluoromethyl (CF₃) group, a potential end product of this degradation is trifluoroacetic acid (TFA). ost.chfluorocarbons.org Other expected degradation products include hydrofluoric acid (HF) and hydrochloric acid (HCl). ost.ch
While specific experimental studies on the TFA molar yield from the E-isomer are not widely available, studies of its stereoisomer, (Z)-1-Chloro-2,3,3,3-tetrafluoropropene, estimate a 100% molar yield of TFA upon atmospheric degradation. unep.org TFA is a highly persistent and water-soluble substance. Once formed in the atmosphere, it is removed primarily through wet and dry deposition and can accumulate in aquatic environments and terminal water bodies like salt lakes and oceans. ost.chwikipedia.org Because of the short atmospheric lifetime of the parent compound, this deposition is expected to occur on a regional scale, closer to emission sources, rather than being globally distributed. fluorocarbons.org
Modeling of Atmospheric Lifetimes and Global Warming Potentials (GWP)
Atmospheric models are used to calculate key environmental metrics for compounds like this compound. These models integrate data on reaction rates and radiative properties to estimate the compound's persistence and its contribution to climate change. The key metrics for this compound and its Z-isomer are summarized below.
| Compound | Atmospheric Lifetime (days) | Global Warming Potential (100-year) | Ozone Depletion Potential (ODP) |
|---|---|---|---|
| This compound | 8.9 - 10 researchgate.netnoaa.gov | 0.23 researchgate.net | 0.00010 researchgate.net |
| (Z)-1-Chloro-2,3,3,3-tetrafluoropropene | ~20 - 21 ost.chfluorocarbons.orgepa.gov | 0.88 - <1 ost.chepa.govepa.govagcce.com | 0.00012 - 0.00023 fluorocarbons.orgresearchgate.netepa.gov |
The very short atmospheric lifetime of the E-isomer results in an extremely low Global Warming Potential (GWP), which is a measure of its contribution to global warming relative to carbon dioxide. Its GWP is less than 1, indicating a negligible direct impact on climate change. researchgate.net Similarly, its Ozone Depletion Potential (ODP) is exceptionally low, confirming it poses no significant threat to the stratospheric ozone layer. fluorocarbons.orgresearchgate.net
Tropospheric Ozone Formation Potential (Photochemical Ozone Creation Potential - POCP)
The Photochemical Ozone Creation Potential (POCP) is a metric used to quantify the ability of a volatile organic compound (VOC) to contribute to the formation of ground-level ozone, a major component of smog. fluorocarbons.orgfluorocarbons.org This potential is highly dependent on the compound's reaction rate with the OH radical.
Environmental Transport and Distribution Modeling in Aquatic and Terrestrial Systems
The environmental transport and distribution of this compound are dictated by its short atmospheric lifetime. Due to its rapid degradation in the troposphere, the parent compound is not expected to undergo long-range atmospheric transport. Instead, it is likely to be removed relatively close to its sources of emission.
The focus of environmental transport modeling for such compounds shifts to their degradation products, particularly the persistent and soluble ones like trifluoroacetic acid (TFA). copernicus.org Atmospheric modeling coupled with watershed models for other HFOs has shown that TFA formed in the atmosphere is deposited onto land and water surfaces through precipitation and dry deposition. copernicus.org From there, it can enter terrestrial and aquatic systems. Because TFA is highly persistent, it can accumulate in these systems, with terminal sinks being salt lakes and the deep ocean. ost.ch While extensive use of any HFO or HCFO that produces TFA will lead to increased deposition, the current concentrations resulting from the degradation of these next-generation compounds are not considered to pose a risk to the environment or human health. fluorocarbons.org
Applications of E 1 Chloro 2,3,3,3 Tetrafluoropropene in Advanced Chemical Processes and Materials Science
Utilization as a Specialized Chemical Intermediate in Fluorinated Compound Synthesis
(E)-1-Chloro-2,3,3,3-tetrafluoropropene serves as a versatile building block in organic synthesis for the introduction of fluorinated moieties into a wide range of molecules. The presence of a carbon-carbon double bond, along with reactive chlorine and fluorine atoms, allows for a variety of chemical transformations. This makes it a key intermediate in the synthesis of complex fluorinated compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
The reactivity of the double bond allows for addition reactions, while the chlorine atom can be displaced through nucleophilic substitution reactions. This dual reactivity enables chemists to construct intricate molecular architectures. For instance, similar fluorinated propene derivatives are known to undergo nucleophilic substitution reactions with alkoxides and thiolates, proceeding through an addition-elimination mechanism. researchgate.net The trifluoromethyl group (CF3) is a particularly important functional group in medicinal chemistry, and intermediates like this compound provide a pathway for its incorporation into drug candidates to enhance properties such as metabolic stability and bioavailability.
Role in the Synthesis of Novel Fluoropolymers and Copolymers
In the field of materials science, this compound is a valuable monomer for the creation of new fluoropolymers and copolymers. Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy, which are attributed to the strength of the carbon-fluorine bond. acs.orgdocksci.com
Homopolymers can sometimes have limitations such as high crystallinity, which can lead to poor solubility in common organic solvents. docksci.com Copolymerization of this compound with other monomers, such as tetrafluoroethylene or vinylidene fluoride (B91410), can disrupt this crystallinity. The introduction of the bulky chlorotetrafluoropropene unit into the polymer chain can lead to amorphous or semi-crystalline materials with improved processability and tailored physical properties. docksci.com For example, the incorporation of hexafluoropropene into polyvinylidene fluoride (PVDF) is a known strategy to reduce crystallinity and produce a rubbery, amorphous polymer. 20.210.105 Similarly, copolymers derived from this compound could exhibit enhanced flexibility, solubility, and specific mechanical properties, making them suitable for a range of applications, from high-performance elastomers to specialized coatings.
Integration into Advanced Refrigerant Formulations and Propellants (Chemical Role)
This compound is part of the class of hydrofluoroolefins (HFOs) that are being investigated and used as fourth-generation refrigerants. wikipedia.org These compounds are characterized by their low global warming potential (GWP) and zero ozone depletion potential (ODP), making them environmentally friendlier alternatives to older refrigerants like chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs). researchgate.net
Precursor for Advanced Dielectric Materials and Insulators
The high fluorine content of this compound makes it and its derived polymers attractive for applications in the electronics industry as dielectric materials and insulators. The strong electronegativity of fluorine atoms leads to low polarizability of the C-F bond, which in turn results in materials with a low dielectric constant and low dissipation factor. These properties are crucial for insulating materials used in high-frequency electronic applications to minimize signal loss and prevent electrical crosstalk.
Polymers synthesized from this compound can be designed to have a low dielectric constant, making them suitable for use as insulating layers in integrated circuits, printed circuit boards, and high-frequency cables. For example, copolymers of vinylidene fluoride and hexafluoropropene are known to exhibit a low dielectric constant. researchgate.net By controlling the polymer architecture and incorporating monomers like this compound, it is possible to create materials with superior electrical insulating properties, thermal stability, and chemical resistance, meeting the demanding requirements of modern electronic devices.
Advanced Analytical Methodologies for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the separation, identification, and quantification of volatile compounds like (E)-1-Chloro-2,3,3,3-tetrafluoropropene, particularly at trace levels. The method combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.
In a typical GC-MS analysis, a sample is vaporized and injected into the GC system, where it is carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. The high volatility of this compound makes it an ideal candidate for GC analysis.
Following separation in the GC column, the analyte enters the mass spectrometer. For trace quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. ysi.com This approach significantly enhances sensitivity by focusing on specific mass-to-charge ratio (m/z) ions that are characteristic of the target compound, filtering out background noise from the matrix. For this compound, characteristic ions in its mass spectrum would be monitored for unambiguous identification and quantification. nih.gov High-resolution time-of-flight mass spectrometry (TOF-MS) has also been successfully utilized for non-target analysis and retrospective quantification of atmospheric HCFO-1233zd(E). copernicus.org
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Column Type | Capillary Column (e.g., DB-5ms, HP-PLOT/U) | Provides high-resolution separation of volatile organic compounds. |
| Injection Mode | Split/Splitless or Headspace | Introduces the sample into the GC system; headspace is used for liquids/solids. |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | Optimizes the separation of compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) | Fragments the analyte molecules into characteristic ions. |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity trace analysis; Full Scan for identification. ysi.com |
High-Performance Liquid Chromatography (HPLC) for Derivative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, though its direct application to highly volatile and non-polar compounds like this compound is limited. libretexts.orglibretexts.org HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. libretexts.org To make volatile olefins amenable to HPLC analysis, a pre-column derivatization step is typically required.
Derivatization involves reacting the analyte with a reagent to form a new, more stable, and more easily detectable compound. For an olefin like this compound, this derivative would ideally possess strong ultraviolet (UV) absorbance or fluorescence, allowing for sensitive detection. A common strategy for olefins is reaction with an agent that adds a chromophore or fluorophore to the molecule. For instance, reaction with reagents that add an aromatic group across the double bond could be explored.
Once derivatized, the product can be readily analyzed using reversed-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). researchgate.net The more non-polar derivative will be retained longer on the column, allowing separation from other components. Detection is then achieved using a UV-Vis or fluorescence detector, which offers high sensitivity for the derivatized analyte. While specific methods for HCFO-1233zd(E) are not widely published, this approach is a standard strategy for adapting challenging analytes to the versatile HPLC platform. chromatographyonline.com
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Derivatization Agent | UV-active or fluorescent tag (e.g., containing an aromatic ring) | To create a non-volatile derivative detectable by HPLC. |
| Column Type | Reversed-Phase C18 or Phenyl Column | Separates compounds based on hydrophobicity. chromforum.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Elutes the derivatized analyte from the column. researchgate.net |
| Detector | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector | Provides sensitive and selective detection of the derivative. |
| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of separation and retention time. |
In-situ Spectroscopic Techniques for Reaction Monitoring
In-situ spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable for real-time monitoring of chemical reactions involving this compound. mt.com These process analytical technologies (PAT) allow researchers to track the concentrations of reactants, intermediates, and products directly in the reaction vessel as the reaction occurs, without the need for sampling and offline analysis. youtube.comnih.gov
By inserting an Attenuated Total Reflectance (ATR) probe into the reactor, a continuous stream of infrared spectra can be collected. youtube.com Each chemical species in the reaction has a unique infrared "fingerprint," allowing for its individual concentration to be monitored over time. This provides detailed insights into reaction kinetics, mechanisms, and pathways. mt.com For reactions involving this compound, such as its synthesis or subsequent functionalization, in-situ FTIR can monitor the disappearance of reactant peaks and the appearance of product peaks. For example, studies on the atmospheric oxidation of other hydrofluoroolefins have successfully used in-situ FTIR to identify and quantify the reaction products. rsc.org This methodology is directly applicable to studying the reaction chemistry of HCFO-1233zd(E), enabling rapid process optimization and enhanced safety by providing a deeper understanding of the reaction dynamics. manchester.ac.uk
| Technique | Information Obtained | Application Example |
|---|---|---|
| FTIR-ATR (ReactIR) | Real-time concentration profiles of reactants, intermediates, products. Reaction kinetics and endpoint determination. mt.com | Monitoring the synthesis of HCFO-1233zd(E) to optimize yield and minimize byproducts. |
| Raman Spectroscopy | Vibrational information, complementary to FTIR. Good for aqueous systems and C=C bond analysis. | Tracking the conversion of the double bond during polymerization or addition reactions. |
| UV-Vis Spectroscopy | Concentration of species with chromophores. | Monitoring reactions where a colored intermediate or product is formed. |
Environmental Monitoring Techniques for Atmospheric and Water Samples
Monitoring the environmental fate of this compound is essential to verify its low environmental impact. Due to its physical properties—namely a high vapor pressure and a relatively low partition coefficient (log Pow = 2.2)—the compound primarily partitions to the atmosphere and volatilizes rapidly from water. toxicdocs.org
Atmospheric Monitoring: Atmospheric detection of HCFO-1233zd(E) is accomplished through the analysis of air samples collected from monitoring stations. High-sensitivity GC-MS is the primary analytical tool. copernicus.org Air samples are collected in specially prepared canisters and then pre-concentrated before being introduced into the GC-MS system. This pre-concentration step is crucial for detecting the very low concentrations present in the atmosphere. Studies have successfully detected and quantified HCFO-1233zd(E) in the atmosphere, with background concentrations reported in the parts-per-trillion (ppt) range, such as 0.045 ppt (B1677978) at the Jungfraujoch station in Switzerland. fluorocarbons.org These measurements confirm its presence in the global atmosphere and provide data for validating atmospheric models of its distribution and lifetime. researchgate.net
Water Sample Analysis: Given the compound's tendency to rapidly volatilize from water, analyzing aqueous samples for HCFO-1233zd(E) presents a challenge. toxicdocs.org The most appropriate techniques are those designed for volatile organic compounds (VOCs) in water. Purge-and-trap or headspace sampling followed by GC-MS analysis is the method of choice. ysi.comdocumentsdelivered.com In this process, an inert gas is bubbled through the water sample (purging), stripping the volatile analyte out of the liquid phase. The analyte is then captured on a sorbent trap, which is subsequently heated to release the compound into the GC-MS for analysis. This technique effectively concentrates the volatile analyte, enabling detection at trace levels. While specific regulatory methods for HCFO-1233zd(E) in water are not widespread, the principles established for other volatile halogenated hydrocarbons are directly applicable. ysi.com
| Matrix | Sampling & Pre-concentration | Analytical Technique | Key Considerations |
|---|---|---|---|
| Atmosphere | Whole air sampling in canisters; Cryogenic or adsorbent pre-concentration. | GC-MS, often with high-resolution MS (TOF-MS). copernicus.org | Achieves very low detection limits (sub-ppt) required for ambient air. fluorocarbons.org |
| Water | Grab sampling in sealed vials with no headspace. Purge-and-Trap or Headspace analysis. documentsdelivered.com | GC-MS. | Rapid volatilization requires careful sampling and immediate analysis or preservation. toxicdocs.org |
Future Directions and Emerging Research Avenues in E 1 Chloro 2,3,3,3 Tetrafluoropropene Chemistry
Exploration of Bio-Catalytic Transformations
The use of enzymes to catalyze chemical reactions, or biocatalysis, is a rapidly growing field that offers significant advantages in sustainability and precision over traditional chemical methods. numberanalytics.comnumberanalytics.com The application of biocatalysis to fluorinated compounds like (E)-1-Chloro-2,3,3,3-tetrafluoropropene is a promising research avenue. This approach aims to synthesize complex fluorinated molecules with high selectivity under mild reaction conditions. numberanalytics.com
Enzymes such as cytochrome P450s, lipases, and fluorinases are being explored for their ability to form or modify carbon-fluorine bonds. nih.govnih.gov For instance, cytochrome P450 enzymes have been engineered to catalyze a variety of reactions, including the synthesis of diverse organofluorine compounds with high stereoselectivity. nih.gov While research on the direct biotransformation of this compound is still emerging, studies on similar HFOs, such as 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), provide valuable insights. Research has shown that HFO-1234yf can be metabolized in rabbits via CYP450-mediated epoxidation and subsequent glutathione (B108866) conjugation, indicating that enzymatic pathways can indeed process these molecules. nih.gov
Future research will likely focus on discovering and engineering novel enzymes with specific activity towards this compound. Directed evolution is a powerful strategy for enhancing the performance of these biocatalysts, improving their activity, selectivity, and stability for industrial applications. numberanalytics.com The integration of biocatalytic steps with traditional chemical processes could also enable the synthesis of complex and high-value fluorinated derivatives. numberanalytics.com
Table 1: Potential Bio-catalytic Approaches for this compound
| Enzyme Class | Potential Transformation | Advantages |
|---|---|---|
| Cytochrome P450s | Hydroxylation, epoxidation | High versatility, potential for stereoselective synthesis. nih.gov |
| Lipases | Acylation in organic solvents | Excellent catalysts for obtaining fluorinated compounds. nih.gov |
| Fluorinases | C-F bond formation | Direct and selective fluorination under mild conditions. nih.gov |
| Hydrolases | Hydrolytic reactions | Can be used for stereoselective synthesis. |
Development of Sustainable and Economically Advantageous Synthetic Routes
The chemical industry is increasingly shifting towards "green chemistry" to minimize environmental impact and improve economic efficiency. sciencehistory.orgyoutube.com This involves designing manufacturing processes that reduce waste, eliminate hazardous substances, and use less energy. sciencehistory.org The synthesis of this compound and other fluorochemicals is a key area for green innovation.
Traditionally, fluorochemical production relies on highly toxic and corrosive hydrogen fluoride (B91410) (HF). ox.ac.uk A major goal of sustainable chemistry is to develop synthetic routes that bypass HF. A recent breakthrough by chemists at the University of Oxford demonstrated a method to produce fluorochemicals directly from the naturally occurring mineral fluorspar (calcium fluoride), a much safer starting material. ox.ac.uk This innovative process could significantly improve the safety and carbon footprint of the fluorochemical industry. ox.ac.uk
Other green synthetic strategies focus on improving "atom economy"—the efficiency with which atoms from the starting materials are incorporated into the final product. sciencehistory.org This can be achieved by using catalytic reactions instead of stoichiometric reagents, which often generate significant waste. sciencehistory.org For the synthesis of fluorinated olefins, research is ongoing to develop more efficient and selective catalysts that can operate under milder conditions, thus saving energy and reducing costs. google.com The development of eco-friendly methodologies for synthesizing chemical building blocks is of immense importance in modern chemistry. researchgate.net
Advanced Materials Development from this compound Derivatives
Fluorinated polymers are a unique class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique electrical properties. nih.govrsc.org These characteristics stem from the strength of the carbon-fluorine bond. nih.gov this compound serves as a valuable building block for creating new fluorinated polymers and advanced materials.
Partially fluorinated polyolefins, which contain both hydrogen and fluorine atoms, have attracted significant attention because they often have better processability compared to their fully fluorinated (perfluorinated) counterparts. nih.govrsc.org Researchers are exploring the copolymerization of fluorinated olefins like this compound with non-fluorinated monomers such as ethylene. rsc.orgrsc.org This approach can produce a wide range of polymers with tunable properties. By controlling the amount of the fluorinated comonomer incorporated, it is possible to precisely adjust the material's thermal, mechanical, surface, and optical characteristics. rsc.org
Another important class of materials is fluorinated polyimides. acs.org Incorporating bulky trifluoromethyl (-CF3) groups, such as those present in derivatives of this compound, into a polyimide structure can enhance thermal stability, increase the fractional free volume, and improve gas permeability. acs.org These properties make fluorinated polyimides highly suitable for applications such as gas separation membranes. acs.org
Table 2: Potential Properties of Polymers Derived from this compound
| Polymer Type | Key Monomers | Potential Properties | Example Applications |
|---|---|---|---|
| Partially Fluorinated Polyolefin | This compound + Ethylene | Tunable thermal stability, low surface energy, chemical resistance. rsc.orgrsc.org | Coatings, specialty films, wire insulation. |
| Fluorinated Polyimide | Diamine + Dianhydride derived from the compound | High thermal stability, enhanced gas permeability, chemical resistance. acs.org | Gas separation membranes, advanced electronics. |
| Fluoroelastomers | this compound + other fluoroolefins | High-performance seals, gaskets, and hoses for aggressive chemical environments. | Automotive, aerospace, chemical processing. |
Integration with Machine Learning for Reaction Optimization and Property Prediction
In the context of this compound chemistry, ML algorithms can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature, pressure) for its synthesis or derivatization. beilstein-journals.orgnih.gov This can significantly reduce the number of experiments needed, saving time and resources. Active learning, a type of ML, can create a closed-loop system where the algorithm suggests new experiments, learns from the results, and iteratively refines its predictions to quickly identify the best reaction conditions. rsc.org
Q & A
Q. What are the standard methods for synthesizing (E)-1-chloro-2,3,3,3-tetrafluoropropene?
The synthesis typically involves catalytic dehydrochlorination or hydrofluorination. For example, 1,2-dichloro-2,3,3,3-tetrafluoropropane can undergo liquid-phase dehydrochlorination using a base (e.g., NaOH) at 75–80°C . Alternatively, gas-phase reactions with catalysts like chrome-magnesium fluoride are employed to optimize isomer selectivity. Reaction conditions (temperature, catalyst loading) must be tightly controlled to minimize byproducts such as cis-isomers or pentafluoropropane .
Q. How is this compound characterized analytically?
Key techniques include gas chromatography (GC) with mass spectrometry (GC-MS) to resolve isomers and quantify purity. Nuclear magnetic resonance (NMR) is used to confirm structural integrity, focusing on fluorine and proton environments. Thermodynamic properties (e.g., vapor pressure, density) are measured using calibrated instruments like vibrating-tube densimeters or speed-of-sound analyzers .
Q. What safety protocols are essential for handling this compound?
Due to its pressurized gas state and hazards (frostbite, asphyxiation), storage must prioritize upright containers in ventilated areas away from heat. Personal protective equipment (PPE) like cryogenic gloves and face shields is mandatory. Leak detection systems should monitor oxygen displacement in confined spaces .
Q. What environmental behavior justifies its regulatory exemption as a VOC?
(Z)-1-chloro-2,3,3,3-tetrafluoropropene (a related isomer) was exempted by the U.S. EPA in 2024 due to negligible tropospheric ozone formation potential. Researchers must validate photochemical reactivity via smog chamber experiments or computational models (e.g., OH radical reaction rate analysis) to confirm similar behavior for the (E)-isomer .
Advanced Research Questions
Q. How can isomer-specific separation challenges be addressed during synthesis?
Advanced distillation or adsorption techniques using molecular sieves can isolate the (E)-isomer. For example, fractional distillation under reduced pressure (e.g., 0.5 bar) exploits boiling point differences (e.g., 84.5% trans-1-chloro-3,3,3-trifluoropropene vs. 10.1% cis-isomer in a mixture) . Chromatographic methods with fluorinated stationary phases may enhance resolution .
Q. What methodologies resolve contradictions in thermodynamic data across studies?
Discrepancies in properties like heat capacity or vapor pressure require cross-validation using Helmholtz energy equations of state. For instance, Akasaka (2011) developed unified models for R-1234yf and R-1234ze(E) by integrating experimental data (260–360 K) and ensuring consistency with international standards . Collaborative interlaboratory studies are recommended to harmonize measurement protocols .
Q. How do catalytic systems influence reaction selectivity and byproduct formation?
Catalyst composition critically impacts efficiency. For example, FeCl3 promotes dehydrochlorination but may produce undesired 1,1,1,3,3-pentafluoropropane (0.8% yield). In contrast, chrome-magnesium fluoride catalysts reduce byproducts to <1% in HFO-1234yf synthesis. Advanced characterization (XRD, BET surface area analysis) optimizes catalyst activity and longevity .
Q. What strategies mitigate risks in high-pressure or cryogenic experiments?
Use reinforced reactors rated for ≥200 bar and integrate real-time pressure/temperature monitoring. For cryogenic handling, phase-change materials (e.g., liquid nitrogen jackets) prevent rapid gas expansion. Computational fluid dynamics (CFD) models can predict failure scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
